REACTION_CXSMILES
|
[C:1]([OH:4])(=O)[CH3:2].[C:5]([O:13][CH2:14][CH3:15])(=[O:12])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8].C(OC(=O)C)(=O)C.[N:23]([O-])=O.[Na+]>>[C:1]([NH:23][CH:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:5]([O:13][CH2:14][CH3:15])=[O:12])(=[O:4])[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
0.67 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.38 mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
1.14 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, at a temperature of 40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
from exceeding 50° C.
|
Type
|
CUSTOM
|
Details
|
(metering time: about 3 hours)
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
by cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
are filtered off
|
Type
|
WASH
|
Details
|
the salt is then washed with about 100 ml of methyl tert-butyl ether
|
Type
|
CUSTOM
|
Details
|
The sodium acetate from the post precipitation
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
ADDITION
|
Details
|
the mother liquor is mixed with 5 g of platinum/carbon (5%)
|
Type
|
CUSTOM
|
Details
|
of from 45 to 50° C
|
Type
|
WAIT
|
Details
|
Hydrogen uptake ceases after about 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
CUSTOM
|
Details
|
some of the solvent is removed by distillation in vacuo
|
Type
|
CUSTOM
|
Details
|
After crystallization of the product the solid
|
Type
|
CUSTOM
|
Details
|
is isolated by filtration
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |